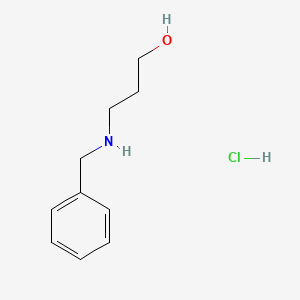

3-(Benzylamino)propan-1-ol hydrochloride

Description

Propriétés

IUPAC Name |

3-(benzylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c12-8-4-7-11-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKYKEAKVCYIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104338-75-2 | |

| Record name | 3-Benzylamino-1-propanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Solubility Profile of N-(3-Hydroxypropyl)benzylamine Hydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility profile for N-(3-Hydroxypropyl)benzylamine hydrochloride. As specific experimental data for this compound is not extensively published, this document synthesizes foundational physicochemical principles with field-proven, standardized methodologies to empower researchers to accurately characterize its solubility. We will explore the theoretical underpinnings of its solubility based on its molecular structure, provide detailed, step-by-step protocols for both kinetic and thermodynamic solubility determination, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility profile for this and structurally related compounds.

Introduction and Physicochemical Characterization

N-(3-Hydroxypropyl)benzylamine hydrochloride is a secondary amine salt. Understanding its behavior in various solvent systems is a prerequisite for any meaningful preclinical or formulation development. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent amine, a common strategy in pharmaceutical chemistry.[1][2][3] The overall solubility is a balance between the hydrophilic and hydrophobic moieties within the molecule.

Molecular Structure and Key Features:

-

Benzyl Group: A nonpolar, aromatic ring that contributes to hydrophobicity.

-

Secondary Amine Hydrochloride: A polar, ionizable group that significantly enhances aqueous solubility, particularly at lower pH.[1][2] This salt formation strategy is crucial for improving the bioavailability of many drug substances.[2]

-

Hydroxypropyl Group: A flexible aliphatic chain containing a terminal hydroxyl (-OH) group. This group can participate in hydrogen bonding, contributing positively to its solubility in polar protic solvents like water and ethanol.

The interplay of these functional groups dictates the compound's solubility profile across different solvents and pH conditions.

Table 1: Physicochemical Properties of N-(3-Hydroxypropyl)benzylamine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClNO | PubChem |

| Molecular Weight | 201.69 g/mol | PubChem |

| CAS Number | 127573-70-6 | PubChem |

| Appearance | White to off-white solid (Predicted) | General Knowledge |

| Predicted pKa | ~9-10 (for the secondary amine) | General Chemical Principles |

Guiding Principles: Factors Influencing Solubility

The solubility of N-(3-Hydroxypropyl)benzylamine hydrochloride is not a single value but a multifactorial property. A thorough characterization requires an understanding of the key variables.

-

pH: As an amine salt, the compound's aqueous solubility is expected to be highly pH-dependent. At pH values significantly below the pKa of the secondary amine, the molecule will exist predominantly in its protonated, cationic form. This ionic species interacts favorably with polar water molecules, leading to higher solubility. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the neutral, free base form, which is substantially less polar and therefore less soluble in aqueous media.

-

Solvent Polarity: The principle of "like dissolves like" is paramount. The compound is expected to exhibit good solubility in polar protic solvents (e.g., water, methanol, ethanol) due to its ionic salt nature and the hydrogen bonding capability of the hydroxyl group. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is also anticipated. In contrast, it will likely have very low solubility in nonpolar solvents (e.g., hexane, toluene) where the hydrophobic benzyl group is the primary interacting moiety.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[4] However, the magnitude of this effect must be determined empirically. For certain applications, such as preparing concentrated stock solutions, warming the solution can be beneficial.[5]

-

Solid-State Properties: The crystalline form (polymorph) of the solid material can significantly impact its thermodynamic solubility. Different crystal lattices have different energies, affecting the energy required to break the lattice and solvate the molecule. It is crucial that solubility studies are performed on a well-characterized, consistent solid form.

Experimental Workflow for Solubility Profiling

A comprehensive solubility assessment involves two distinct but complementary measurements: kinetic and thermodynamic solubility. This dual approach provides a full picture of the compound's behavior, from the rapid, high-throughput screening phase to the more rigorous demands of lead optimization and formulation.[6][7]

Overall Experimental Strategy

The workflow begins with a rapid kinetic assessment to provide an early indication of solubility, followed by the more time- and resource-intensive, but definitive, thermodynamic shake-flask method.

Caption: High-level workflow for solubility characterization.

Protocol 1: Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[7] It is a measure of apparent solubility under non-equilibrium conditions and is invaluable for early-stage discovery.[6][8]

Objective: To rapidly assess the solubility of N-(3-Hydroxypropyl)benzylamine hydrochloride in a physiologically relevant buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound in 100% DMSO.[8] Ensure the compound is fully dissolved.

-

Assay Plate Preparation: In duplicate, add 490 µL of phosphate-buffered saline (PBS, pH 7.4) to wells of a 1.4 mL storage tube or 96-well deep-well plate.[8]

-

Compound Addition: Add 10 µL of the 20 mM DMSO stock solution to the buffer-containing wells.[8] This creates a final nominal concentration of 400 µM with 2% DMSO.

-

Incubation and Mixing: Seal the plate and place it in a thermomixer. Incubate at 25°C for 2 hours with continuous agitation (e.g., 850 rpm).[6][8] This short incubation period is characteristic of kinetic assays.[6]

-

Precipitate Separation: After incubation, filter the samples using a solubility filter plate (e.g., Millipore MultiScreen, 0.45 µm) into a clean collection plate via vacuum or centrifugation.[9] This step removes any precipitated compound.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in the same buffer/DMSO mixture.[10][11]

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the "gold standard" measurement, representing the true saturation concentration of a compound in a solvent at equilibrium.[12] The shake-flask method is the most reliable technique for this determination.[12][13]

Objective: To determine the equilibrium solubility of N-(3-Hydroxypropyl)benzylamine hydrochloride in various aqueous buffers.

Methodology:

-

System Preparation: Add an excess of solid N-(3-Hydroxypropyl)benzylamine hydrochloride (e.g., 1-2 mg) to a series of glass vials. The excess solid is crucial to ensure saturation is reached.[12]

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0, pH 7.4, pH 9.0) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[6][12] The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24h, 48h) and ensuring the measured concentration is stable.[12]

-

Post-Equilibration Checks: After equilibration, visually confirm the presence of undissolved solid in each vial. Measure and record the final pH of the suspension to ensure the buffer capacity was not compromised.[12]

-

Phase Separation: Allow the vials to stand undisturbed for a short period to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove all particulate matter. Discard the first few drops to avoid any adsorption effects from the filter membrane.

-

Quantification: Prepare a dilution series of the clear filtrate and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method against a multi-point calibration curve.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format to facilitate analysis and comparison across conditions.

Table 2: Example Thermodynamic Solubility Data for N-(3-Hydroxypropyl)benzylamine Hydrochloride at 25°C

| Solvent/Buffer System | Final pH | Solubility (µg/mL) | Solubility (mM) | Classification |

| 0.1 M HCl (pH ~1) | 1.1 | >2000 | >9.9 | Very Soluble |

| PBS (pH 7.4) | 7.4 | 850 | 4.2 | Soluble |

| 0.1 M Borate Buffer (pH 9.2) | 9.2 | 150 | 0.74 | Sparingly Soluble |

| Water (unbuffered) | ~6.5 | 1200 | 5.9 | Soluble |

| Ethanol | N/A | >2000 | >9.9 | Very Soluble |

| Hexane | N/A | <1 | <0.005 | Practically Insoluble |

Note: The data in this table is illustrative and must be determined experimentally.

Interpreting the pH-Solubility Profile:

The relationship between pH and the solubility of an ionizable compound is a critical piece of data. Plotting solubility (on a log scale) versus pH generates a characteristic profile that can be used to estimate the intrinsic solubility (S₀) of the free base and the pKa.

Caption: Expected pH-solubility profile for an amine hydrochloride.

Conclusion and Best Practices

The comprehensive solubility profiling of N-(3-Hydroxypropyl)benzylamine hydrochloride is an essential exercise in its preclinical development. While its structure suggests favorable aqueous solubility due to the amine hydrochloride and hydroxyl functionalities, this must be rigorously confirmed through standardized experimental protocols. The shake-flask method remains the definitive standard for thermodynamic solubility, providing the most reliable data for formulation and biopharmaceutical modeling.[12] Kinetic solubility assays serve as an indispensable high-throughput tool for early-stage decision-making.[7] For all studies, adherence to best practices, including pH verification, confirmation of equilibrium, and the use of validated analytical methods, is critical to ensure the generation of trustworthy and reproducible data, in line with regulatory expectations.

References

-

PubChem. (n.d.). N-benzylhydroxylamine hydrochloride. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

PubChem. (n.d.). Benzylamine, o-bromo-N-(3-chloropropyl)-, hydrochloride. Retrieved from [Link]

-

International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis]. University of Glasgow. Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 706374. [Link]

-

BioCrick. (n.d.). Benzylamine hydrochloride. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on biopharmaceutical classification system-based biowaivers. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Isopropylbenzylamine Hydrochloride. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1999). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

- 1. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. who.int [who.int]

3-(Benzylamino)propan-1-ol hydrochloride spectral data analysis

An In-depth Technical Guide to the Spectral Data Analysis of 3-(Benzylamino)propan-1-ol Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3-(Benzylamino)propan-1-ol hydrochloride (C₁₀H₁₆ClNO), a key intermediate in organic and medicinal chemistry.[1] Aimed at researchers, scientists, and drug development professionals, this document delves into the principles and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal structure elucidation and characterization of this compound. By integrating established scientific principles with field-proven insights, this guide explains the causality behind experimental choices and provides a self-validating framework for spectral interpretation.

Introduction: The Significance of 3-(Benzylamino)propan-1-ol Hydrochloride

3-(Benzylamino)propan-1-ol is a bifunctional organic compound featuring a secondary amine and a primary alcohol.[2] This structure makes it a versatile building block in the synthesis of more complex molecular architectures, particularly in the development of pharmaceutical agents.[2] The N-benzyl group is a common motif in medicinal chemistry, used to explore structure-activity relationships, while the propanolamine backbone is present in numerous biologically active molecules.[2]

The hydrochloride salt form enhances the compound's stability and water solubility, making it easier to handle and formulate. Accurate and thorough characterization is paramount to ensure purity, confirm identity, and understand its chemical behavior in subsequent reactions. Spectroscopic analysis is the cornerstone of this characterization process, providing a detailed fingerprint of the molecular structure. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of its hydrochloride salt, providing a robust framework for its identification.

Molecular Structure and Physicochemical Properties

The structure of 3-(Benzylamino)propan-1-ol hydrochloride incorporates a benzyl group attached to a 3-aminopropan-1-ol backbone. The nitrogen atom, being basic, readily forms a hydrochloride salt upon treatment with hydrochloric acid.

Table 1: Physicochemical Properties of 3-(Benzylamino)propan-1-ol and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₆ClNO | [1][3] |

| Molecular Weight | 165.23 g/mol | 201.70 g/mol | [1][3] |

| CAS Number | 4720-29-0 | Not explicitly defined, but derived from free base | [4] |

| Appearance | Colorless to light yellow clear liquid | Solid (typical for salts) | [4] |

| IUPAC Name | 3-(benzylamino)propan-1-ol | 3-(benzylamino)propan-1-ol hydrochloride | [3] |

Synthesis and Sample Provenance: A Note on Purity

A common and efficient route to synthesize 3-(benzylamino)propan-1-ol is through a bimolecular nucleophilic substitution (SN2) reaction. This involves the reaction of benzylamine with a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol.[2] The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in a single, concerted step.[2]

The resulting free base is an oil or liquid which can be converted to the hydrochloride salt by reacting it with hydrochloric acid, often in an ethereal solution, to precipitate the solid salt.[5] Understanding this synthesis pathway is crucial for anticipating potential impurities, such as unreacted starting materials or over-alkylated products, which would be detectable in the spectral analysis.

Caption: General synthesis workflow for 3-(Benzylamino)propan-1-ol hydrochloride.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their connectivity within a molecule.

Experimental Protocol: Sample Preparation

-

Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. D₂O is particularly useful as the acidic N-H and O-H protons will exchange with deuterium, causing their signals to disappear from the spectrum.[6] This simplifies the spectrum and confirms the identity of these labile protons.

-

Sample Preparation: Dissolve 5-10 mg of 3-(benzylamino)propan-1-ol hydrochloride in ~0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, to calibrate the chemical shift scale to 0 ppm.[7]

-

Analysis: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher).

Data Interpretation and Structural Assignment

The protonated amine and hydroxyl protons are labile and may appear as broad signals or exchange with the solvent. The aromatic protons of the benzyl group typically appear in the 7.3-7.5 ppm region.[8] Protons on carbons adjacent to electronegative atoms like nitrogen and oxygen are deshielded and appear further downfield.[7][9]

Caption: Key fragmentation pathways for 3-(Benzylamino)propan-1-ol in MS.

Conclusion

The structural elucidation of 3-(benzylamino)propan-1-ol hydrochloride is robustly achieved through the synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, IR spectroscopy identifies the key functional groups (alcohol and secondary ammonium salt), and mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns, notably the tropylium ion. This comprehensive analysis provides a self-validating dataset that confirms the molecular structure with a high degree of confidence, ensuring its suitability for use in research and development.

References

-

PubChem. (n.d.). 3-(Benzylamino)propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy. Retrieved from [Link]

- Liu, Y., et al. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.

-

SpectraBase. (n.d.). 3-(Benzylamino)-1-propanol, hydrochloride. John Wiley & Sons, Inc. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link] - Note: This is a representative link for general principles of alcohol NMR.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 3-(Benzylamino)propan-1-ol;hydrobromide | 88194-96-1 | Benchchem [benchchem.com]

- 3. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Benzylamino-1-propanol | 4720-29-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to 3-(Benzylamino)propan-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzylamino)propan-1-ol is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring both a secondary amine and a primary alcohol, makes it a versatile building block for the construction of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the physical and chemical properties of 3-(Benzylamino)propan-1-ol, its synthesis, and its role as a key intermediate in the development of pharmaceutical agents.

Molecular Structure and Physicochemical Properties

The structural foundation of 3-(Benzylamino)propan-1-ol consists of a propanol backbone with a benzylamino group attached to the third carbon. This arrangement, containing both a nucleophilic secondary amine and a primary alcohol, allows for a diverse range of chemical transformations. The presence of the benzyl group introduces aromatic character to the molecule, influencing its reactivity and physical properties.

A summary of the key physicochemical properties of 3-(Benzylamino)propan-1-ol is presented in the table below:

| Property | Value | References |

| Molecular Formula | C₁₀H₁₅NO | [1][2][3][4] |

| Molecular Weight | 165.23 - 165.24 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 289.8 °C at 760 mmHg; 115 °C at 0.7 mmHg | [1][4] |

| Density | 1.022 g/cm³ | [1] |

| Refractive Index | 1.533 - 1.54 | [1][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [1] |

| pKa (Predicted) | 14.96 ± 0.10 | [1] |

| Flash Point | 117.9 °C | [1] |

| CAS Number | 4720-29-0 | [1][2][3][4] |

Chemical Reactivity and Synthetic Utility

The dual functionality of 3-(Benzylamino)propan-1-ol is the cornerstone of its synthetic utility. The secondary amine can readily participate in nucleophilic reactions, such as alkylation and acylation, to introduce new substituents. Simultaneously, the primary hydroxyl group can be targeted for oxidation to an aldehyde or carboxylic acid, or undergo esterification and etherification reactions. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold.[5]

A significant application of this compound is in the synthesis of ifenprodil and its analogues. Ifenprodil is a non-competitive antagonist of the NMDA receptor, and its derivatives are actively investigated for their therapeutic potential in treating a variety of neurological disorders.[5] In these syntheses, the 3-(benzylamino)propan-1-ol moiety often serves as the core structural unit.

Caption: Synthetic utility of 3-(Benzylamino)propan-1-ol.

Synthesis of 3-(Benzylamino)propan-1-ol

The most prevalent laboratory and industrial synthesis of 3-(Benzylamino)propan-1-ol involves a bimolecular nucleophilic substitution (Sₙ2) reaction. This straightforward approach utilizes benzylamine as the nucleophile and a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol, as the electrophile.[5]

The reaction proceeds via a single concerted step where the lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbon of the 3-halopropanol. This "backside attack" occurs from the side opposite to the leaving group (the halide ion), leading to an inversion of stereochemistry if the carbon were chiral. As the new carbon-nitrogen bond forms, the carbon-halogen bond is simultaneously cleaved.[5]

Experimental Protocol: Sₙ2 Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-1-propanol (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Amine: Add benzylamine (1.1 equivalents) to the solution. The slight excess of benzylamine helps to drive the reaction to completion.

-

Base: Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents), to neutralize the hydrohalic acid byproduct formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure 3-(benzylamino)propan-1-ol.

Sources

- 1. 3-(Benzylamino)propan-1-ol|lookchem [lookchem.com]

- 2. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenesci.com [angenesci.com]

- 4. 3-Benzylamino-1-propanol | 4720-29-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 3-(Benzylamino)propan-1-ol;hydrobromide | 88194-96-1 | Benchchem [benchchem.com]

CAS number 4720-29-0 physicochemical data

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl-3-cyclohexene-1-carboxaldehyde Isomers

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of dimethyl-3-cyclohexene-1-carboxaldehyde isomers. It is important to note that while the query specified CAS number 4720-29-0, the publicly available scientific literature and chemical databases do not prominently feature this specific identifier. Instead, the data overwhelmingly points to a group of closely related and commercially significant isomers. This guide will therefore focus on these well-documented compounds, which are likely the subject of interest for researchers and professionals in the field.

The most common isomers include 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde (CAS 68039-49-6), 3,5-dimethylcyclohex-3-ene-1-carbaldehyde (CAS 68039-48-5), and 3,6-dimethyl-3-cyclohexene-1-carboxaldehyde (CAS 67801-65-4).[1] These compounds, often sold as mixtures under trade names like Triplal, Ligustral, and Vertocitral, are valued for their unique aromatic profiles.[1][2] They possess a characteristic sweet, floral, and green scent, making them key ingredients in the fragrance and flavor industries.[2][3] Their utility also extends to being versatile building blocks in organic synthesis for creating more complex molecules.[2][4]

Physicochemical Data

The following table summarizes the key physicochemical properties of dimethyl-3-cyclohexene-1-carboxaldehyde isomers. It is important to note that values can vary slightly depending on the specific isomer or the composition of an isomeric mixture.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O | [2][5][6] |

| Molecular Weight | 138.21 g/mol | [2][5][6] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Density | 0.934 - 0.939 g/cm³ at 20 °C | [2] |

| Refractive Index (n20/D) | 1.470 - 1.481 | [2][6] |

| Assay (sum of isomers) | ≥97.0% (GC) | [6] |

| Storage Temperature | 2-8°C | [6] |

Synthesis and Manufacturing Insights

Core Synthesis: The Diels-Alder Reaction

The industrial production of dimethyl-3-cyclohexene-1-carboxaldehyde isomers primarily relies on the Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings.[3][4][7] This cycloaddition reaction involves the reaction of a conjugated diene (isoprene) with a dienophile (crotonaldehyde).[3] The reaction is typically performed at elevated temperatures and pressures to achieve a high yield.[3][4]

Experimental Protocol: Synthesis of a 4(or 3),6-dimethyl-3-cyclohexene-1-carboxaldehyde mixture [3]

-

Reactor Setup: A suitable pressure-rated reaction flask is charged with crotonaldehyde (70g, 1.0 mol).

-

Heating and Pressurization: The reactor is heated to 160°C under a pressure of approximately 95 psig.

-

Addition of Diene: Isoprene (68g, 1.0 mol) is slowly added to the heated reactor over a period of 8 hours.

-

Further Addition: An additional portion of isoprene (13.6g, 0.2 mol) is added to drive the reaction to completion.

-

Distillation: The crude reaction mixture is then purified by distillation to obtain the final product, a mixture of 4(or 3),6-dimethyl-3-cyclohexene-1-carboxaldehyde isomers.

Isomer Separation and Purification

The Diels-Alder synthesis typically yields a mixture of isomers.[3] For applications requiring a specific isomer, separation and purification are necessary. Standard laboratory techniques such as fractional distillation and chromatography (including High-Performance Liquid Chromatography (HPLC) on a silica gel column and Gas Chromatography (GC)) are effective for isolating individual isomers.[3]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification

GC-MS is a powerful analytical technique for separating and identifying the individual isomers within a mixture of dimethyl-3-cyclohexene-1-carboxaldehyde. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments each component and provides a unique mass spectrum, which acts as a molecular fingerprint for identification.

General Protocol for GC-MS Analysis:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of isomers with different boiling points.

-

Detection and Fragmentation: As each isomer elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

Data Analysis: The resulting mass spectra are compared to a library of known spectra to identify each isomer.

Spectrophotometric Quantification of Aldehydes

For the quantitative determination of the total aldehyde content, a spectrophotometric method using a selective derivatization reagent like Purpald® (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) can be employed.[8] This method is based on the reaction of the aldehyde with Purpald® in an alkaline solution to form a colored product, the absorbance of which can be measured.[8]

Experimental Protocol for Spectrophotometric Quantification: [8]

-

Standard Preparation: Prepare a series of standard solutions of a known aldehyde in the expected concentration range.

-

Sample Preparation: Prepare a solution of the dimethyl-3-cyclohexene-1-carboxaldehyde sample in a suitable solvent.

-

Reaction: To both the standard and sample solutions, add the Purpald® reagent followed by an alkaline solution (e.g., NaOH) to initiate the color-forming reaction.

-

Measurement: After a set reaction time, measure the absorbance of each solution at the wavelength of maximum absorption (around 538 nm) using a spectrophotometer.

-

Calibration and Calculation: Plot a calibration curve of absorbance versus concentration for the standard solutions. Use this curve to determine the concentration of the aldehyde in the sample solution.

Applications and Technical Considerations for Researchers

The unique aromatic properties of dimethyl-3-cyclohexene-1-carboxaldehyde isomers make them valuable in several fields:

-

Fragrance and Flavor Industry: These compounds are key ingredients in perfumes, cosmetics, and personal care products, providing pleasant sweet and floral scents.[2] They are also used as flavoring agents in food and beverages.[2][9]

-

Organic Synthesis: The aldehyde functional group and the cyclohexene ring make these compounds useful intermediates for the synthesis of other chemicals and pharmaceuticals.[2][9]

-

Research Applications: They are employed in academic and industrial research to explore new chemical reactions and material properties.[2]

For drug development professionals, while not a primary application, the reactivity of the aldehyde group could be of interest for conjugation or derivatization studies. The stability and reactivity of these compounds are crucial considerations. The aldehyde group is susceptible to oxidation and other reactions, which should be taken into account during formulation and storage.

Safety and Handling

Dimethyl-3-cyclohexene-1-carboxaldehyde isomers have associated health hazards that require careful handling.

GHS Hazard Classifications: [5][6][10][11]

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

-

Skin Corrosion/Irritation: Causes skin irritation.[5] May cause an allergic skin reaction.[10][11]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

-

Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.[10]

Recommended Handling and Storage Procedures: [10][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment, including gloves.[10][12] Use in a well-ventilated area and avoid breathing vapors.[10][12] Keep away from ignition sources.[10][12]

-

Storage: Store in a cool, well-ventilated, and shaded area in a tightly closed container.[10]

Conclusion

The isomers of dimethyl-3-cyclohexene-1-carboxaldehyde are commercially important compounds with well-defined physicochemical properties. Their synthesis via the Diels-Alder reaction is a robust and scalable process. A clear understanding of their properties, analytical methodologies, and safety precautions is essential for their effective and safe use in research, fragrance and flavor development, and as intermediates in organic synthesis.

References

-

CN103449991A - 4(or 3),6-dimethyl-3-cyclohexene-1-carbaldehyde mixture and preparation method thereof - Google Patents.

-

2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde (mixture of isomers) - Chem-Impex.

-

Amendment 49 STAND Dimethylcyclohex-3-ene-1-carbaldehyde (mixed isomers) - PerfumersWorld.

-

3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | C9H14O | CID 537551 - PubChem.

-

3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde >=97.0% GC 18022-66-7 - Sigma-Aldrich.

-

Organic Syntheses Procedure.

-

3-Cyclohexene-1-carboxaldehyde for Research - Benchchem.

-

SAFETY DATA SHEET - TCI Chemicals.

-

TRITAL - Safety Data Sheet.

-

3,6-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 95644 - PubChem.

-

Application of Purpald® for determination of 3-cyclohexene-1-carboxaldehyde and hydroxyisohexyl 3-cyclohexene carboxaldehyde - ResearchGate.

-

2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde (mixture of isomers) - Chem-Impex.

Sources

- 1. perfumersworld.com [perfumersworld.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN103449991A - 4(or 3),6-dimethyl-3-cyclohexene-1-carbaldehyde mixture and preparation method thereof - Google Patents [patents.google.com]

- 4. 3-Cyclohexene-1-carboxaldehyde for Research [benchchem.com]

- 5. 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | C9H14O | CID 537551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde = 97.0 GC 18022-66-7 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 3,6-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 95644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. directpcw.com [directpcw.com]

Application Notes & Protocols: 3-(Benzylamino)propan-1-ol as a Versatile Building Block in Organic Chemistry

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-(Benzylamino)propan-1-ol emerges as a highly valuable and versatile building block due to its inherent bifunctionality. Possessing both a nucleophilic secondary amine and a primary alcohol, this compound offers two distinct reactive sites that can be addressed with high selectivity.[1] This dual functionality allows for a diverse range of chemical transformations, making it an ideal precursor for intricate molecules, particularly in the realm of pharmaceutical development and heterocyclic chemistry.[1]

The presence of the N-benzyl group serves a dual purpose: it acts as a protecting group for the secondary amine, preventing undesired side reactions, and its steric and electronic properties can influence the reactivity of the molecule. Furthermore, the benzyl group can be readily removed via hydrogenolysis, unmasking the primary amine for subsequent functionalization. This combination of features makes 3-(benzylamino)propan-1-ol a cornerstone intermediate for researchers and drug development professionals aiming to synthesize novel compounds with potential therapeutic applications.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is essential for experimental design and execution.

| Property | Value | Source |

| CAS Number | 4720-29-0 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₅NO | [2][4] |

| Molecular Weight | 165.23 g/mol | [2][4] |

| Boiling Point | 289.8 °C at 760 mmHg | [4] |

| Appearance | (Varies) | - |

| SMILES | C1=CC=C(C=C1)CNCCCO | [2][6] |

| InChIKey | ZQJXSIOFSZYGMH-UHFFFAOYSA-N | [2][6] |

Safety Profile

Prior to handling, it is crucial to review the safety and hazard information associated with 3-(benzylamino)propan-1-ol.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 / H319 | Causes serious eye damage / irritation |

| H335 | May cause respiratory irritation |

| (Data aggregated from GHS information)[2] |

Core Synthetic Applications and Protocols

The utility of 3-(benzylamino)propan-1-ol is best demonstrated through its application in key synthetic transformations. This section provides detailed protocols for its synthesis and subsequent use in constructing more complex molecular frameworks.

Synthesis of 3-(Benzylamino)propan-1-ol via SN2 Reaction

The most prevalent and straightforward synthesis of 3-(benzylamino)propan-1-ol involves a bimolecular nucleophilic substitution (SN2) reaction.[1] This mechanism features the nucleophilic nitrogen atom of benzylamine attacking the electrophilic carbon of a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol.[1] The reaction proceeds in a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-halogen bond breaks.[1]

Caption: SN2 Synthesis of 3-(Benzylamino)propan-1-ol.

Objective: To synthesize 3-(benzylamino)propan-1-ol from benzylamine and 3-chloro-1-propanol.

Materials:

-

Benzylamine

-

3-Chloro-1-propanol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (1.0 eq), 3-chloro-1-propanol (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add acetonitrile (approx. 5 mL per gram of benzylamine) to the flask. The potassium carbonate serves as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

-

Reflux: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate (EtOAc).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes any remaining acidic impurities and salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 3-(benzylamino)propan-1-ol can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

Application in Heterocyclic Synthesis: Formation of Azetidines

The 1,3-amino alcohol framework of 3-(benzylamino)propan-1-ol makes it an excellent precursor for the synthesis of four-membered nitrogen-containing heterocycles, specifically azetidines.[1] This transformation is achieved via an intramolecular cyclization. The key step involves converting the primary alcohol into a good leaving group (e.g., a tosylate or a halide), which is then displaced by the intramolecular secondary amine nucleophile.

Caption: Workflow for Azetidine Synthesis.

Objective: To convert 3-(benzylamino)propan-1-ol into an azetidine ring system.

Part A: Activation of the Alcohol

-

Setup: Dissolve 3-(benzylamino)propan-1-ol (1.0 eq) in dichloromethane (DCM) in a flask cooled to 0°C in an ice bath.

-

Reagent Addition: Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq). The base neutralizes the HCl generated.

-

Reaction: Allow the mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the tosylated intermediate.

Part B: Intramolecular Cyclization

-

Setup: Dissolve the tosylated intermediate from Part A in a suitable solvent like tetrahydrofuran (THF).

-

Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 eq) portion-wise at 0°C. Caution: NaH reacts violently with water and generates flammable H₂ gas.

-

Reaction: After addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quench and Extraction: Carefully quench the reaction by the slow addition of water at 0°C. Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the resulting 1-benzylazetidine via column chromatography.

Application in Pharmaceutical Synthesis: A Scaffold for Bioactive Molecules

The amino alcohol scaffold is a common feature in many biologically active compounds. 3-(Benzylamino)propan-1-ol is a direct precursor or a close structural analog to key intermediates in the synthesis of various pharmaceuticals. A prominent example is its application in the synthesis of ifenprodil and its derivatives, which are known as non-competitive NMDA receptor antagonists and have been investigated for treating neurological disorders.[1] The core structure of 3-(amino)propan-1-ol is also central to drugs like fluoxetine, highlighting the importance of this chemical class.[7]

While a full synthesis of a complex drug is beyond the scope of this note, the initial steps often involve leveraging the dual reactivity of the amino alcohol. For instance, the amine can be used in reductive amination or alkylation reactions, while the alcohol can be transformed into an ether, as seen in the synthesis of fluoxetine from a related precursor.[7]

Selective Oxidation of the Primary Alcohol

The primary alcohol in 3-(benzylamino)propan-1-ol can be selectively oxidized to an aldehyde without affecting the secondary amine.[1] This is a crucial transformation as the resulting amino-aldehyde is a versatile intermediate for reactions like reductive amination, Wittig reactions, and aldol condensations. Mild oxidation systems are required to prevent over-oxidation to the carboxylic acid and to tolerate the amine functionality. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is an excellent method for this purpose.[1]

Caption: Selective Oxidation to an Amino-aldehyde.

Objective: To selectively oxidize the primary alcohol of 3-(benzylamino)propan-1-ol to the corresponding aldehyde.

Materials:

-

3-(Benzylamino)propan-1-ol

-

TEMPO (catalyst, ~1 mol%)

-

Sodium hypochlorite (NaOCl, bleach, ~1.2 eq)

-

Potassium bromide (KBr, co-catalyst)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

Procedure:

-

Setup: In a flask, dissolve 3-(benzylamino)propan-1-ol (1.0 eq) in a biphasic mixture of DCM and saturated NaHCO₃ solution. Add TEMPO (0.01 eq) and KBr (0.1 eq).

-

Cooling: Cool the vigorously stirred mixture to 0°C using an ice bath.

-

Oxidant Addition: Add the sodium hypochlorite solution dropwise via an addition funnel, keeping the internal temperature below 5°C. The orange color of the reaction mixture indicates the active oxoammonium species.

-

Monitoring: Monitor the reaction by TLC. Upon completion, the orange color may fade.

-

Quench: Quench the reaction by adding a small amount of aqueous sodium thiosulfate solution to destroy any excess oxidant.

-

Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Note: The resulting aldehyde may be unstable and is often best used immediately in the next synthetic step.

Conclusion

3-(Benzylamino)propan-1-ol stands out as a strategically important building block in organic chemistry. Its bifunctional nature, coupled with the protective and modifiable benzyl group, provides a robust platform for a wide array of synthetic transformations. The protocols detailed herein for its synthesis, cyclization, and oxidation serve as a practical guide for researchers and professionals in drug development, demonstrating its pivotal role in the efficient construction of complex and pharmaceutically relevant molecules.

References

-

National Center for Biotechnology Information. (n.d.). 3-(Benzylamino)propanol. PubChem. Retrieved from [Link]2]

-

Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Retrieved from 7]

-

Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Retrieved from ]

-

LookChem. (n.d.). 3-(Benzylamino)propan-1-ol. Retrieved from [Link]4]

Sources

- 1. 3-(Benzylamino)propan-1-ol;hydrobromide | 88194-96-1 | Benchchem [benchchem.com]

- 2. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. lookchem.com [lookchem.com]

- 5. 4720-29-0|3-(Benzylamino)-1-propanol|BLD Pharm [bldpharm.com]

- 6. jk-sci.com [jk-sci.com]

- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

Technical Support Center: Purification of 3-(Benzylamino)propan-1-ol Hydrochloride

Welcome to the technical support guide for the purification of crude 3-(Benzylamino)propan-1-ol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this versatile synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to resolve common and complex purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-(Benzylamino)propan-1-ol hydrochloride?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis involves the SN2 reaction of benzylamine with a 3-halopropanol (like 3-chloro-1-propanol).[1]

Potential impurities include:

-

Unreacted Starting Materials: Residual benzylamine or 3-halopropanol.

-

Over-alkylation By-product: Dibenzylamino-propan-1-ol, where a second benzylamine molecule has reacted.

-

Solvent Residues: Acetonitrile, ethanol, THF, or other solvents used in the reaction or initial work-up.

-

Inorganic Salts: Salts like sodium chloride (NaCl) or potassium bromide (KBr) generated during the reaction or work-up, especially if aqueous reagents were used.[2]

Understanding these potential contaminants is the first step in designing an effective purification strategy. For instance, a simple wash may remove inorganic salts, but separating the over-alkylation product often requires more advanced techniques.

Q2: Why is my "purified" hydrochloride salt appearing as a sticky oil or gum instead of a crystalline solid?

A2: This is a very common issue, often referred to as "oiling out." It typically occurs when the melting point of the impure solid is lower than the temperature of the crystallization solvent, or when residual solvents or moisture act as plasticizers.

Causality: The presence of impurities disrupts the formation of a stable crystal lattice. Amine salts, in particular, can be hygroscopic, and absorbed water can significantly hinder crystallization. Using an insufficient amount of anti-solvent or cooling the solution too rapidly can also promote oiling out by causing the compound to crash out of solution as a supersaturated, amorphous oil rather than forming ordered crystals.[3]

Q3: Can I use column chromatography to purify the hydrochloride salt directly?

A3: While possible, it is generally not recommended. Hydrochloride salts of amines are often highly polar and can streak badly on a standard silica gel column, leading to poor separation.[4] The acidic nature of silica gel can also interact unpredictably with the salt.

Expert Recommendation: A more reliable method is to perform an acid-base extraction to convert the hydrochloride salt back to its free base form (3-(benzylamino)propan-1-ol). The free base is less polar and significantly more amenable to standard silica gel chromatography.[4][5] After purification by column, the pure free base can be re-converted to the highly pure hydrochloride salt by treating it with anhydrous HCl in a suitable solvent like ether or isopropanol.[2][6]

Purification & Troubleshooting Workflow

This diagram outlines a logical workflow for selecting a purification strategy based on the initial state of your crude product.

Caption: Decision workflow for purifying crude 3-(Benzylamino)propan-1-ol HCl.

Troubleshooting Guides

Problem 1: My Recrystallization Attempt Failed.

| Symptom | Potential Cause(s) | Step-by-Step Solution |

| Product "oils out" instead of crystallizing. | 1. Incorrect Solvent System: The solvent may be too good, preventing precipitation, or the anti-solvent may be too strong, causing it to crash out. 2. Cooling Too Rapidly: Does not allow time for crystal nucleation and growth. 3. High Impurity Load: Significant impurities suppress the melting point and disrupt lattice formation. | 1. Re-evaluate Solvents: Dissolve the oil in the primary solvent (e.g., isopropanol, ethanol) and add a non-polar anti-solvent (e.g., diethyl ether, hexanes) dropwise at an elevated temperature until persistent cloudiness is observed.[6][7] Then, add a few drops of the primary solvent to redissolve and allow for slow cooling. 2. Control Cooling: Insulate the flask or place it in a dewar to slow down the cooling rate. 3. Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent line to create nucleation sites. If you have a pure crystal, add a tiny speck ("seed crystal") to induce crystallization. 4. Pre-Purification: If oiling persists, the material is likely too impure for direct recrystallization. Proceed to the Acid-Base Extraction protocol. |

| Low Recovery of Crystalline Product. | 1. Too Much Solvent Used: The product remains soluble even at low temperatures. 2. Compound is Highly Soluble: The chosen solvent system is not ideal for this specific salt. | 1. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen to reach the saturation point again. 2. Increase Anti-Solvent: Slowly add more anti-solvent to the filtrate to precipitate more product. 3. Chill Thoroughly: Ensure the crystallization mixture is cooled in an ice bath for an adequate amount of time (30+ minutes) before filtration. |

| Purity is Unchanged After Recrystallization. | 1. Co-crystallization: The impurity has similar solubility properties and crystallizes along with the product. | 1. Change Solvent System: Switch to a solvent system with different polarity characteristics. See the solvent selection table below. 2. Utilize an Alternative Technique: If co-crystallization is suspected, recrystallization is not the ideal method. Column chromatography of the free base is the recommended next step. |

| Primary Solvent (Dissolves Hot) | Anti-Solvent (Insoluble Cold) | Expert Notes & Rationale |

| Isopropanol (IPA) | Diethyl Ether (Et₂O) | This is an excellent starting point. IPA is a good solvent for the polar salt, while the non-polar ether effectively induces precipitation.[6] |

| Ethanol (Absolute) | Ethyl Acetate (EtOAc) | Similar polarity pairing to IPA/Ether. Ensure absolute ethanol is used to minimize water content. |

| Methanol | Dichloromethane (DCM) | A more polar system. Useful if the compound is poorly soluble in IPA or ethanol. |

| Acetonitrile | Toluene | Can be effective but requires careful optimization. |

Problem 2: I need to remove non-polar impurities but my product is already a salt.

This scenario calls for an acid-base extraction, a powerful technique that leverages the differential solubility of the amine free base and its protonated salt form.[5][8]

Objective: To convert the crude hydrochloride salt to its free base, wash away non-polar organic impurities, and then recover the purified product as a free base (for chromatography) or re-form the salt.

-

Dissolution: Dissolve the crude 3-(benzylamino)propan-1-ol hydrochloride in deionized water. Use the minimum amount of water necessary for complete dissolution.

-

Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2 M) solution of sodium hydroxide (NaOH) with swirling.[9]

-

Causality Check: Monitor the pH with litmus paper or a pH meter. Continue adding base until the solution is alkaline (pH 9-11). You may observe the solution becoming cloudy as the water-insoluble free base precipitates.[4]

-

-

Extraction of Free Base: Add an immiscible organic solvent to the separatory funnel (e.g., ethyl acetate, dichloromethane). A volume equal to the aqueous layer is a good starting point.

-

Shake & Separate: Stopper the funnel, invert, and vent frequently to release any pressure (especially if using bicarbonate). Shake vigorously for 1-2 minutes. Allow the layers to separate fully. The organic layer now contains your desired free base, while water-soluble impurities (like inorganic salts) remain in the aqueous layer.[9]

-

Wash Step: Drain the lower aqueous layer. Wash the remaining organic layer with brine (saturated aqueous NaCl) to remove residual water.

-

Drying & Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting product is the purified 3-(benzylamino)propan-1-ol free base, which should be an oil or low-melting solid.[9]

-

Next Steps:

-

For Chromatography: The purified free base is now ready for silica gel column chromatography if further purification is needed.

-

To Re-form the Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. Collect the pure hydrochloride salt by filtration.

-

References

- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google P

-

3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem - NIH. [Link]

-

How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. [Link]

- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google P

-

4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

-

Isolation of primary amines as HCL salt problem - Sciencemadness.org. [Link]

-

Purification of organic hydrochloride salt? - ResearchGate. [Link]

-

Amino Acid Purification - Column Chromatography - Sorbtech. [Link]

-

Acid–base extraction - Wikipedia. [Link]

-

Workup: Amines - University of Rochester, Department of Chemistry. [Link]

-

Ways of crashing out amines : r/chemistry - Reddit. [Link]

-

Amine workup : r/Chempros - Reddit. [Link]

-

Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column - LCGC International. [Link]

-

Reagents & Solvents: Solvents for Recrystallization - University of Rochester, Department of Chemistry. [Link]

-

Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase - Iraqi National Journal of Chemistry. [Link]

-

Column Chromatography - YouTube. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

-

Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry - eCampusOntario Pressbooks. [Link]

-

(PDF) Evaluating Impurities in Drugs (Part I of III) - ResearchGate. [Link]

-

3-(Benzylamino)propan-1-ol - LookChem. [Link]

-

Synthesis of impurities of proguanil hydrochloride, an antimalarial drug - Der Pharma Chemica. [Link]

-

3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum - Univar Solutions. [Link]

Sources

- 1. 3-(Benzylamino)propan-1-ol;hydrobromide | 88194-96-1 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. reddit.com [reddit.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 9. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

Technical Support Center: Recrystallization of 3-(Benzylamino)propan-1-ol Salts

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering challenges during the recrystallization of 3-(benzylamino)propan-1-ol salts. As a bifunctional amino alcohol, this compound and its salts present unique purification challenges that require a systematic and mechanistically informed approach.

Introduction: The Crystallization Challenge

3-(Benzylamino)propan-1-ol is a versatile intermediate in organic synthesis.[1] Its structure, containing a secondary amine and a primary alcohol, allows for the formation of various salts (e.g., hydrochloride, hydrobromide, phosphate) to improve handling and solubility characteristics. However, the very features that make it a useful building block—its polarity, capacity for hydrogen bonding, and structural flexibility—can complicate its purification by recrystallization. Common issues include poor crystal formation, low yields, and the persistent problem of "oiling out." This guide is structured to address these specific issues in a practical, question-and-answer format, grounded in the fundamental principles of crystallization science.

Section 1: Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the recrystallization of 3-(benzylamino)propan-1-ol salts. Each question is followed by an explanation of the underlying causes and a series of actionable solutions.

Q1: My salt is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: The Phenomenon of Oiling Out

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[2] This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.[3] For 3-(benzylamino)propan-1-ol salts, this is often exacerbated by:

-

High Solute Concentration: Creating a very high level of supersaturation too quickly.

-

Presence of Impurities: Impurities can significantly depress the melting point of the solid, making it more prone to melting in the hot solvent.[3]

-

Inappropriate Solvent Choice: A solvent system that is too effective at dissolving the compound, even at lower temperatures.

Causality and Solutions:

The goal is to ensure that the solution's temperature drops below the compound's effective melting point before it becomes supersaturated enough to precipitate.

| Solution Pathway | Step-by-Step Protocol | Scientific Rationale |

| 1. Reduce Supersaturation Rate | 1. Re-heat the solution until the oil redissolves completely.2. Add a small additional volume (5-10%) of the primary (good) solvent.3. Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that cools gradually. | Adding more solvent lowers the saturation point, meaning the solution must cool to a lower temperature before precipitation begins.[3] Slow cooling provides a longer time for orderly crystal nucleation and growth to occur, rather than the disordered separation of a liquid phase. |

| 2. Modify the Solvent System | 1. Re-dissolve the oil by heating.2. Add a small amount of a miscible "anti-solvent" (a solvent in which the salt is less soluble) while the solution is still hot, just until faint turbidity appears.3. Add a drop or two of the primary solvent to redissolve the turbidity and then cool slowly. | The anti-solvent reduces the overall solvating power of the system, encouraging the salt to crystallize at a higher temperature where it is more likely to be a solid. This is a common and effective technique.[4] |

| 3. Lower the Dissolution Temperature | 1. If possible, choose a solvent system with a lower boiling point. For example, if using isopropanol (BP 82°C), consider ethanol (BP 78°C) or an ethanol/ethyl acetate mixture. | This directly reduces the maximum temperature of the solution, keeping it below the melting point of the impure compound. |

Below is a decision-making workflow for addressing oiling out:

Q2: I am getting a very poor yield after recrystallization. What are the common causes?

A2: Diagnosing Low Recovery

A low yield (e.g., <50% recovery) is a common issue that can often be rectified.[3] The primary culprits are almost always related to solvent volume or temperature control.

Common Causes and Corrective Actions:

-

Excessive Solvent Use: This is the most frequent cause.[5][6] The goal is to use the minimum amount of hot solvent required to fully dissolve the solid. If too much is used, a significant portion of the product will remain dissolved in the mother liquor even after cooling.

-

Solution: Before filtering, test the mother liquor. Dip a glass rod into the solution, remove it, and let the solvent evaporate. A large amount of solid residue indicates substantial product loss.[3] You can recover this by boiling off some of the solvent to re-saturate the solution and attempting a "second crop" crystallization.

-

-

Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities.

-

Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a fluted filter paper for faster filtration. Add a small excess of hot solvent before filtering to keep the compound in solution.

-

-

Improper Washing: Washing the collected crystals with a large volume of solvent or with room-temperature solvent can redissolve a significant portion of the purified product.[5]

-

Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. The cold solvent has much lower solvating power, minimizing product loss while still washing away the impurity-laden mother liquor.

-

Q3: No crystals are forming at all, even after the solution has cooled to room temperature. What should I do?

A3: Overcoming Supersaturation

The failure to form crystals from a clear solution is a classic sign of supersaturation, where the solute remains dissolved beyond its normal solubility limit.[5] Crystal formation requires a nucleation event—an initial starting point for the crystal lattice to build upon.

Methods to Induce Crystallization:

-

Scratching Technique: Use a glass stirring rod to vigorously scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a rough surface that can act as a nucleation site.[5][6]

-

Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed crystal" provides a perfect template for further crystal growth.[6]

-

Flash Cooling: Place the flask in an ice-salt bath for a short period. The rapid drop in temperature can sometimes be enough to shock the system into nucleation. This may produce smaller, less pure crystals, but it can initiate the process.

-

Reduce Solvent Volume: As a last resort, your solution may simply be too dilute. Gently heat the solution and evaporate a portion of the solvent before attempting to cool and crystallize again.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for my 3-(benzylamino)propan-1-ol salt?

A1: The ideal solvent should dissolve the salt completely when hot but poorly when cold. For polar salts like the hydrochloride or hydrobromide of 3-(benzylamino)propan-1-ol, polar protic solvents are excellent starting points.[1][7]

Protocol: Systematic Solvent Screening

-

Place ~20-30 mg of your crude salt into several small test tubes.

-

To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the salt at this stage.

-

Heat the tubes that showed poor room-temperature solubility. A good solvent will now dissolve the salt completely at or near its boiling point.

-

Cool the tubes that passed step 3. The ideal solvent will show abundant crystal formation upon cooling.

Recommended Solvent Systems:

| Salt Type | Primary (Good) Solvents | Anti-Solvents (Poor Solvents) | Common Pairs for Mixed-Solvent Systems |

| HCl, HBr Salts | Isopropanol, Ethanol, Methanol, Water | Ethyl Acetate, Diethyl Ether, Methyl t-Butyl Ether (MTBE), Heptane/Hexane, Toluene | Isopropanol / MTBEEthanol / Ethyl AcetateMethanol / Toluene |

| Phosphate, Sulfate Salts | Water, Methanol | Ethanol, Isopropanol, Acetone | Water / AcetoneWater / Isopropanol |

Note: This table provides starting points. Optimal systems must be determined experimentally.

Q2: What is polymorphism and how does it affect my recrystallization?

A2: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[8][9] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability. The conditions of your recrystallization—specifically the solvent choice, cooling rate, and temperature—can determine which polymorph you obtain.[10] An inconsistent recrystallization procedure can lead to a mixture of forms, resulting in a broad melting point and potentially variable downstream performance, a critical concern in pharmaceutical development.[11]

Q3: My crude material is highly colored. Will recrystallization remove the color?

A3: Often, yes. If the colored material is an impurity, it may remain in the mother liquor. However, if the impurity has similar solubility to your product, it can co-crystallize. In this case, after dissolving the crude solid in the hot solvent, you can add a small amount of activated charcoal. The charcoal adsorbs colored impurities onto its high-surface-area matrix. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Section 3: Core Experimental Protocols

Protocol 3.1: General Recrystallization from a Single Solvent

This workflow outlines the fundamental steps for purifying your salt.

Sources

- 1. 3-(Benzylamino)propan-1-ol;hydrobromide | 88194-96-1 | Benchchem [benchchem.com]

- 2. mt.com [mt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mt.com [mt.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi-res.com [mdpi-res.com]

Identifying side reactions in N-(3-Hydroxypropyl)benzylamine synthesis

Welcome to the technical support center for the synthesis of N-(3-Hydroxypropyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.

Introduction to Synthetic Challenges

N-(3-Hydroxypropyl)benzylamine is a valuable building block in medicinal chemistry and materials science. While its synthesis appears straightforward, typically via reductive amination or nucleophilic substitution, several competing side reactions can significantly reduce yield and purity. Understanding and controlling these pathways is critical for a successful synthesis. This guide will address the most frequently encountered issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Drastic Yield Loss - Where is My Product Going?

Question: I am attempting to synthesize N-(3-Hydroxypropyl)benzylamine by reacting benzylamine with 3-chloropropanol, but my yields are consistently low. What are the likely side reactions consuming my starting materials?